![molecular formula C18H13ClF3N5O B2544319 4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 672950-95-7](/img/structure/B2544319.png)
4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide" is a derivative of benzenesulfonamide and triazine, which are classes of compounds known for their potential biological activities. The structure of this compound suggests it may have interesting chemical and physical properties, as well as possible pharmacological applications.
Synthesis Analysis
The synthesis of related triazine derivatives has been reported, where aminoguanidines are reacted with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various techniques such as X-ray single crystal diffraction, IR, 1H and 13C NMR, and computational methods like Hartree–Fock and density functional methods . These studies provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
Triazine derivatives are known to undergo various chemical reactions, including photochemical reactions as seen in substituted 4,6-bis(trichloromethyl)-1,3,5-triazines . The reactivity of the compound could be influenced by the presence of the chloro, methyl, phenyl, and trifluoromethyl groups, which may affect its photochemical and other reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine and benzenesulfonamide derivatives can be inferred from related compounds. For instance, the crystal structure, molecular electrostatic potential, and frontier molecular orbitals have been determined for similar molecules . These properties are indicative of how the compound might interact with biological targets, its solubility, stability, and other physicochemical characteristics.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds derived from the 1,2,4-triazine class have been extensively studied for their synthesis methodologies and potential biological activities. For example, the synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene derivatives explores the chemical versatility of triazine compounds. These derivatives have been evaluated for various biological activities, indicating the potential of triazine compounds in drug discovery and development (Sharba et al., 2005).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of triazine derivatives. For instance, novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with 1,2,4-triazine rings have been synthesized and evaluated for their biological activities, highlighting the therapeutic potential of such compounds in treating various diseases (El‐Badawi et al., 2002).
Antibacterial Agents
Research into the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents further demonstrates the importance of triazine derivatives in developing new antimicrobial therapies. These compounds, incorporating pharmacophores like fluorophenyl groups, have shown promising antibacterial activities, underscoring the utility of triazine-based compounds in addressing antibiotic resistance (Holla et al., 2003).
Antitubercular and Antimicrobial Potential
The antitubercular and antimicrobial potentials of triazine-linked pyrazole heterocyclics have been synthesized through both conventional heating and microwave irradiative cyclocondensation. These compounds were evaluated against Mycobacterium tuberculosis and other microorganisms, indicating the potential of triazine derivatives in treating tuberculosis and other microbial infections (Deohate et al., 2020).
Safety And Hazards
This would involve a discussion of the compound’s safety profile and any hazards associated with its use, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new applications, modifications to improve its properties, or investigations into its mechanism of action.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
properties
IUPAC Name |
4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O/c1-27(26-17(28)12-7-9-13(19)10-8-12)16-14(18(20,21)22)24-25-15(23-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLJEIYQBUMWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

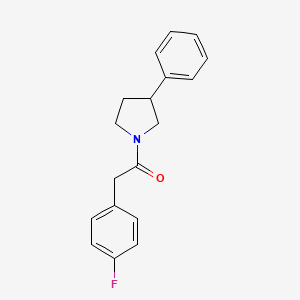
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
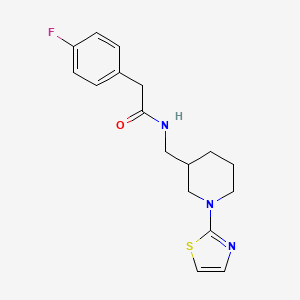
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)
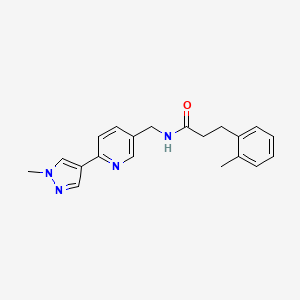
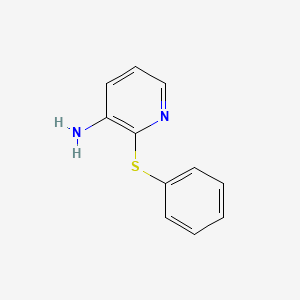
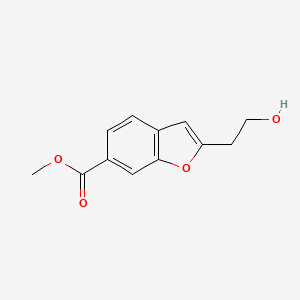
![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)
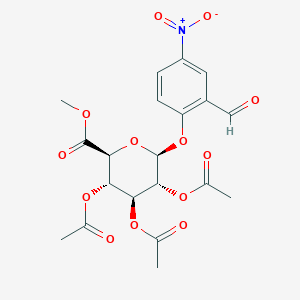
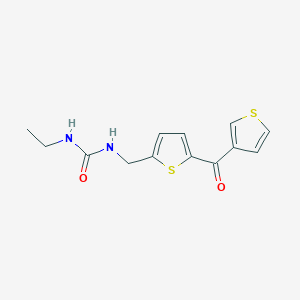
![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)